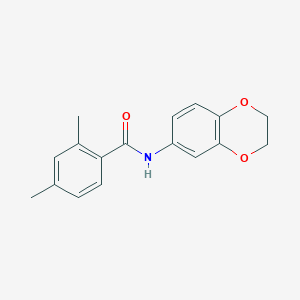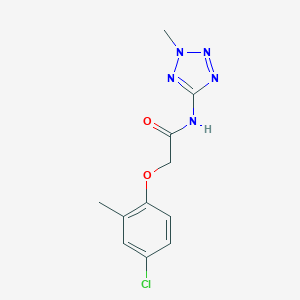![molecular formula C26H23N3O2S B244702 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244702.png)
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide, commonly known as TNP-470, is a synthetic analog of fumagillin, a natural product isolated from the fungus Aspergillus fumigatus. TNP-470 is a potent angiogenesis inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mecanismo De Acción
The mechanism of action of TNP-470 involves the inhibition of methionine aminopeptidase 2 (MetAP2), an enzyme that is involved in the processing of newly synthesized proteins. MetAP2 inhibition leads to the accumulation of unprocessed proteins, which triggers a cellular stress response that ultimately results in the inhibition of angiogenesis.
Biochemical and Physiological Effects:
TNP-470 has been shown to have several biochemical and physiological effects, including inhibition of endothelial cell migration and proliferation, induction of apoptosis in cancer cells, and suppression of angiogenic factors. It has also been shown to enhance the anti-tumor activity of chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TNP-470 is its high potency and specificity for MetAP2 inhibition, which makes it a valuable tool for studying the role of angiogenesis in cancer and other diseases. However, TNP-470 has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of TNP-470 and other angiogenesis inhibitors. These include the identification of new targets and pathways involved in angiogenesis, the development of more potent and selective inhibitors, and the optimization of drug delivery and dosing strategies. TNP-470 and other angiogenesis inhibitors also have potential applications in other diseases, such as diabetic retinopathy and macular degeneration.
Métodos De Síntesis
TNP-470 can be synthesized through a multistep process starting from 1-naphthoic acid. The synthesis involves the formation of an amide bond between 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid and 4-aminophenyl-1-naphthylamine, followed by several steps of purification and chemical modifications.
Aplicaciones Científicas De Investigación
TNP-470 has been extensively studied for its anti-angiogenic properties and potential therapeutic applications in cancer treatment. It has been shown to inhibit the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels. TNP-470 also suppresses the expression of various angiogenic factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).
Propiedades
Fórmula molecular |
C26H23N3O2S |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H23N3O2S/c30-25(23-8-3-6-19-5-1-2-7-22(19)23)27-20-10-12-21(13-11-20)28-14-16-29(17-15-28)26(31)24-9-4-18-32-24/h1-13,18H,14-17H2,(H,27,30) |
Clave InChI |
GIJVIJOCFSXNQD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CS5 |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B244621.png)
![2-chloro-N-{4-[(4-isopropoxybenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B244624.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B244625.png)
![2-chloro-N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B244626.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B244628.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-methoxybenzamide](/img/structure/B244631.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide](/img/structure/B244632.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B244633.png)
![5-bromo-N-[2-chloro-5-(propionylamino)phenyl]-2-furamide](/img/structure/B244635.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244636.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pyridine-3-carboxamide](/img/structure/B244637.png)

![N-[4-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B244641.png)
